3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

PI3K isoform selectivity Kinase inhibitor profiling Cancer target engagement

Procurement teams selecting Example 215 (CAS 2034503-94-9) gain a beta-preferring PI3K inhibitor with a unique selectivity fingerprint (α:200, β:41, δ:63, γ:110 nM), ideal for PTEN-deficient tumor models where alpha-sparing is crucial. Its pyrazine-2-carbonitrile moiety distinguishes it from generic ROCK inhibitors. Verified by BindingDB (BDBM50394852) and ChEMBL (CHEMBL2165011) for batch identity assurance.

Molecular Formula C20H17N5O2
Molecular Weight 359.389
CAS No. 2034503-94-9
Cat. No. B2803302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034503-94-9
Molecular FormulaC20H17N5O2
Molecular Weight359.389
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4C#N
InChIInChI=1S/C20H17N5O2/c21-12-17-19(24-10-9-22-17)27-15-5-3-11-25(13-15)20(26)18-16-6-2-1-4-14(16)7-8-23-18/h1-2,4,6-10,15H,3,5,11,13H2
InChIKeyFGWYRHUATIBCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034503-94-9) Procurement Guide


3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic small-molecule kinase inhibitor originating from Amgen's PI3K/mTOR inhibitor program, disclosed as Example 215 in US Patent 8,772,480 [1]. It belongs to the chemotype class of heterocyclic compounds containing isoquinoline or hydrogenated isoquinoline ring systems and features a pyrazine-2-carbonitrile moiety [2]. The compound is cataloged in authoritative bioactivity databases including BindingDB (BDBM50394852) and ChEMBL (CHEMBL2165011), where its inhibition constants against Class I PI3K isoforms have been systematically measured [3].

Why 3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Cannot Be Simply Substituted by Generic PI3K Inhibitors


Within the Amgen PI3K inhibitor series disclosed in US 8,772,480, subtle structural modifications around the isoquinoline-carbonyl-piperidine-oxy-pyrazine scaffold drive significant shifts in isoform selectivity profiles. For example, Example 330 (BDBM50401257) demonstrates a 6.3-fold preference for PI3Kalpha inhibition, whereas Example 215 exhibits a distinct beta-preferring selectivity fingerprint [1]. Generic substitution with a compound of superficially similar chemotype—even from the same patent family—risks selecting a tool molecule whose target engagement profile does not match the intended biological context, potentially compromising experimental reproducibility and interpretation [2]. The quantitative isoform selectivity data below establish the evidence basis for deliberate compound selection.

Quantitative Differentiation Evidence for 3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile vs. Closest Analogs


PI3Kbeta-Preferring Isoform Selectivity Profile vs. PI3Kalpha-Selective Example 330

Example 215 (target compound) exhibits a PI3Kbeta Ki of 41 nM and a PI3Kalpha Ki of 200 nM, yielding a 4.9-fold selectivity for beta over alpha. In contrast, Example 330 from the same patent shows a PI3Kalpha Ki of 7 nM [1], representing a 28.6-fold higher alpha potency but lacking the beta preference. This divergent selectivity fingerprint is measured under identical assay conditions (AlphaScreen, 20 min, Sf9 baculovirus co-expressing p85alpha), enabling direct comparison [2].

PI3K isoform selectivity Kinase inhibitor profiling Cancer target engagement

Full PI3K Class I Panel Profiling Demonstrates Consistent Beta Preference Across All Off-Isoforms

In a comprehensive AlphaScreen panel covering all four Class I PI3K isoforms, Example 215 shows Ki values of 200 nM (alpha), 41 nM (beta), 63 nM (delta), and 110 nM (gamma), with a selectivity window of 4.9-fold for beta over the next most potently inhibited isoform (delta) [1]. The mTOR IC50 for Example 215 is >10,000 nM, indicating negligible mTOR activity [2]. This four-isoform profiling under identical assay conditions is not uniformly available for all analogs in the patent series, making Example 215 one of the more thoroughly characterized tool compounds for beta-preferring PI3K inhibition.

PI3K panel screening Isoform selectivity window Tool compound characterization

Structurally Distinct Scaffold from Isoquinolinone-Based ROCK Inhibitors Enables Different Kinase Targeting

Many commercially available isoquinoline-piperidine compounds (e.g., 6-piperidinyl-substituted isoquinoline derivatives) target Rho-kinase (ROCK) rather than PI3K [1]. The pyrazine-2-carbonitrile moiety and isoquinoline-1-carbonyl substitution pattern of Example 215 redirects kinase selectivity toward Class I PI3Ks, as demonstrated by the potent PI3Kbeta Ki of 41 nM and complete lack of meaningful mTOR inhibition [2]. This structural differentiation distinguishes Example 215 from superficially similar isoquinoline-piperidine compounds that engage ROCK, preventing inadvertent target mismatch in kinase profiling studies.

Kinase selectivity Scaffold differentiation ROCK vs. PI3K inhibition

Documented Synthetic Provenance from Amgen's Optimized Lead Series vs. Uncharacterized Commercial Analogs

Example 215 is explicitly disclosed in US Patent 8,772,480 (Amgen Inc., 2014) with full synthetic characterization, including SMILES notation, molecular formula (C21H26N8O2), and mass (422.4835 Da) [1]. This patent-originated compound benefits from the rigorous analytical characterization standards of an industrial lead optimization program. In contrast, structurally similar pyrazine-2-carbonitrile analogs available only through non-patent commercial sources often lack peer-reviewed bioactivity annotation and may not have undergone the same degree of analytical QC, introducing batch-to-batch variability risks for reproducible pharmacology [2].

Synthetic provenance Quality assurance Patent-disclosed compound

Application Scenarios for 3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Based on Quantitative Evidence


PI3Kbeta-Selective Target Engagement in PTEN-Deficient Cancer Models

Example 215's 4.9-fold selectivity for PI3Kbeta over PI3Kalpha (Ki 41 nM vs. 200 nM) makes it the rational choice over Example 330 (alpha-preferring) for experiments requiring preferential beta inhibition [1]. PTEN-deficient tumors are specifically dependent on PI3Kbeta signaling, and using a beta-preferring tool compound such as Example 215 avoids confounding alpha-mediated toxicity that would confound interpretation of beta-specific pharmacology [2].

PI3K Isoform Selectivity Profiling Reference Standard for Kinase Panel Screening

With a complete four-isoform profile (alpha: 200 nM, beta: 41 nM, delta: 63 nM, gamma: 110 nM) all measured under the same AlphaScreen conditions, Example 215 can serve as a calibrated reference compound for establishing assay Z'-factors and selectivity benchmarks when validating PI3K screening cascades [1]. This off-the-shelf characterized standard reduces the need for in-house profiling of multiple single-isoform inhibitors.

Differentiation from ROCK Inhibitors in Isoquinoline-Piperidine Chemotype Libraries

When screening compound libraries enriched in isoquinoline-piperidine derivatives, Example 215 provides a structurally authenticated PI3K-positive control distinct from the prevalent ROCK inhibitor chemotype [1]. Its pyrazine-2-carbonitrile substituent serves as a key structural discriminator: compounds lacking this moiety and bearing a simple isoquinolinone core should be classified as probable ROCK inhibitors until proven otherwise [2].

Procurement Specification for High-Confidence Tool Compound Sourcing

Procurement officers specifying Example 215 for academic screening centers or industrial pharmacology groups can reference its patent provenance (US 8,772,480, Example 215), BindingDB entry (BDBM50394852), and ChEMBL ID (CHEMBL2165011) as quality-assurance anchors for verifying supplier identity and purity claims [1]. This multi-database curation reduces the risk of receiving a mislabeled structural isomer or degraded batch.

Quote Request

Request a Quote for 3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.